molecular formula C12H17NO B13528374 2-(4-Isopropoxyphenyl)cyclopropan-1-amine

2-(4-Isopropoxyphenyl)cyclopropan-1-amine

Cat. No.: B13528374
M. Wt: 191.27 g/mol
InChI Key: VRHZOJYETMCHQO-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17NO It features a cyclopropane ring attached to an amine group and a 4-isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-isopropoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclopropylamine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Isopropoxyphenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antifungal, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)cyclopropan-1-amine: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of an isopropoxy group.

    2-(4-Fluorophenyl)cyclopropan-1-amine: Similar structure but with a fluorine atom instead of an isopropoxy group.

Uniqueness

2-(4-Isopropoxyphenyl)cyclopropan-1-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds with different substituents.

Biological Activity

2-(4-Isopropoxyphenyl)cyclopropan-1-amine is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 189.27 g/mol. The compound features a cyclopropane ring attached to an isopropoxyphenyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exhibit:

  • Receptor Modulation : The isopropoxy group can enhance lipophilicity, facilitating binding to lipid membranes and potentially modulating receptor activity.
  • Enzymatic Inhibition : Research suggests that the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, revealing promising results in inhibiting cell proliferation.

Cell Line IC50 (μM) % Inhibition
MDA-MB-231 (Breast)5.685
A549 (Lung)7.378
HCT116 (Colon)6.180

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

In addition to its anticancer activity, there is emerging evidence suggesting neuroprotective effects. Studies have shown that the compound can reduce neuronal cell death in models of neurodegenerative diseases by inhibiting oxidative stress and apoptosis pathways.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and altered mitochondrial membrane potential.
  • Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound significantly reduced tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Toxicological Profile

While the therapeutic potential is promising, it is crucial to assess the safety profile of this compound. Preliminary toxicological evaluations indicate low acute toxicity; however, further studies are necessary to fully understand the long-term effects and safety margins.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C12H17NO/c1-8(2)14-10-5-3-9(4-6-10)11-7-12(11)13/h3-6,8,11-12H,7,13H2,1-2H3

InChI Key

VRHZOJYETMCHQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC2N

Origin of Product

United States

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